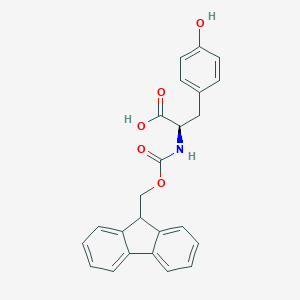

(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-tyrosine

Description

BenchChem offers high-quality (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)13-22(23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZCTMTWRHEBIN-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426255 |

Source

|

| Record name | Fmoc-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112883-29-1 |

Source

|

| Record name | Fmoc-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-tyrosine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-tyrosine

Abstract

(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-tyrosine, commonly abbreviated as Fmoc-D-Tyr(tBu)-OH when its side chain is protected, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS).[1][2] As a derivative of a D-amino acid, it is instrumental in the synthesis of peptides with enhanced stability against enzymatic degradation, unique conformational properties, and novel biological activities. This guide provides a comprehensive examination of the chemical properties, synthesis applications, and handling considerations for Fmoc-D-tyrosine, tailored for researchers and professionals in peptide chemistry and drug development. We will delve into its physicochemical characteristics, the mechanistic principles of its use in Fmoc/tBu orthogonal synthesis, detailed experimental protocols, and critical insights into optimizing its incorporation into peptide chains.

Introduction: The Significance of Fmoc-D-Tyrosine in Peptide Synthesis

The strategic incorporation of non-natural D-amino acids into peptide sequences is a powerful tool for modulating their therapeutic properties. D-amino acids can confer resistance to proteolysis, enhance receptor binding affinity, and stabilize specific secondary structures like β-turns. Tyrosine, with its phenolic side chain, is a particularly versatile residue, participating in hydrogen bonding, π-π stacking, and post-translational modifications like phosphorylation and sulfation.[2][3]

Fmoc-D-tyrosine serves as the protected precursor for introducing a D-tyrosine residue during Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary, base-labile protection for the α-amino group, while a "permanent," acid-labile group, typically tert-butyl (tBu), shields the reactive hydroxyl function of the tyrosine side chain.[4][5] This orthogonal protection scheme is the foundation of modern SPPS, allowing for the iterative and selective deprotection and coupling of amino acids to build a target peptide sequence on a solid support.[5][6] This guide focuses on the most commonly used form, Fmoc-D-Tyr(tBu)-OH, and its application.

Physicochemical Properties

The precise chemical and physical properties of Fmoc-D-Tyr(tBu)-OH are critical for its proper handling, storage, and reactivity. These properties are summarized below.

Chemical Structure and Nomenclature

-

IUPAC Name: (2R)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-[4-(tert-butoxy)phenyl]propanoic acid[2][7]

-

Common Synonyms: Fmoc-D-Tyr(tBu)-OH, N-α-Fmoc-O-t-butyl-D-tyrosine[2][8][9]

Quantitative Data Summary

A summary of the key physical and chemical data for Fmoc-D-Tyr(tBu)-OH is presented in the table below for quick reference.

| Property | Value | References |

| Molecular Formula | C₂₈H₂₉NO₅ | [1][8][9][11] |

| Molecular Weight | 459.53 g/mol | [7][9][10][13] |

| Appearance | White to off-white powder | [1][8] |

| Melting Point | 145 - 160 °C | [1][8][12] |

| Optical Rotation [α]D²⁰ | +28.5 ± 2.5° (c=1 in DMF) | [1][8] |

| Solubility | Soluble in DMF; slightly soluble in water. | [13][14] |

| Storage Temperature | 2-8°C (short-term); -20°C (long-term) | [13][15] |

Stability and Storage

Proper storage is paramount to maintain the integrity of Fmoc-D-Tyr(tBu)-OH. For long-term storage (≥ 4 years), the solid compound should be kept at -20°C in a tightly sealed container to protect it from moisture.[15][16] For routine laboratory use over shorter periods, storage at 2-8°C is acceptable.[13] Solutions of the compound, typically in DMF for synthesis, should be prepared fresh. If storage is unavoidable, solutions should be kept at -80°C for no longer than six months.[15]

Application in Solid-Phase Peptide Synthesis (SPPS)

The utility of Fmoc-D-Tyr(tBu)-OH is realized within the iterative cycle of SPPS. The process hinges on the orthogonal stability of the Nα-Fmoc group and the side-chain tBu group.

The Fmoc/tBu Orthogonal Protection Strategy

Orthogonality in SPPS means that one class of protecting groups can be removed in the presence of another without affecting it.[5] The Fmoc/tBu strategy is the most widely used approach for this reason.[6]

-

Nα-Fmoc Group (Temporary): This group is stable to acids but is readily cleaved by a mild base, typically a solution of piperidine in DMF.[6][17] This allows for the selective deprotection of the N-terminus before the coupling of the next amino acid.

-

Side-Chain tert-Butyl (tBu) Group (Permanent): The tBu ether protecting the tyrosine hydroxyl group is stable to the basic conditions used for Fmoc removal.[4] It remains intact throughout the chain assembly and is only removed during the final cleavage step, which uses a strong acid like trifluoroacetic acid (TFA).[4][18]

The SPPS Cycle: A Step-by-Step Mechanistic Overview

The incorporation of an Fmoc-D-Tyr(tBu)-OH residue into a growing peptide chain follows a well-defined, cyclical process.

Caption: The iterative workflow of the Solid-Phase Peptide Synthesis (SPPS) cycle.

Step 1: Nα-Fmoc Deprotection The cycle begins with the removal of the Fmoc group from the N-terminus of the resin-bound peptide. This is an E1cB (Elimination, Unimolecular, conjugate Base) reaction.[6] A base, most commonly piperidine, abstracts the acidic proton on the C9 position of the fluorene ring.[19][20] This leads to a β-elimination that releases CO₂, the free amine, and a dibenzofulvene (DBF) intermediate. Piperidine is the preferred base because it efficiently traps the reactive DBF molecule, forming a stable adduct and driving the reaction to completion.[17][20]

Caption: Base-catalyzed E1cB mechanism for the removal of the Fmoc protecting group.

Step 2: Coupling of Fmoc-D-Tyr(tBu)-OH Following deprotection and washing, the next amino acid, Fmoc-D-Tyr(tBu)-OH, is introduced. For the amide bond to form, its carboxylic acid must be activated. This is achieved using coupling reagents, which convert the hydroxyl of the carboxylic acid into a better leaving group.[21]

Common classes of coupling reagents include:

-

Carbodiimides: Such as N,N'-diisopropylcarbodiimide (DIC), which activate the amino acid to form a reactive O-acylisourea intermediate. To minimize the risk of racemization and side reactions, an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) is almost always included.[22][23]

-

Onium Salts (Aminium/Uronium/Phosphonium): Reagents like HBTU, HATU, and PyBOP are highly efficient and rapid.[22][24] They react with the Fmoc-amino acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form an active ester in situ, which then readily reacts with the free amine on the resin.[24] HATU is particularly effective for difficult couplings due to its high reactivity.[24]

Key Experimental Protocols

The following protocols provide standardized, field-proven methodologies for the key steps involving Fmoc-D-Tyr(tBu)-OH in manual SPPS.

Protocol 1: Standard Nα-Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Initial Deprotection: Drain the DMF. Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 3-5 minutes.[17][24]

-

Main Deprotection: Drain the piperidine solution. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct. A final wash with isopropanol (IPA) and DMF can also be performed.[25]

Protocol 2: Coupling of Fmoc-D-Tyr(tBu)-OH using HBTU/DIPEA

Causality: This protocol uses HBTU, a common and efficient uronium salt activator, with DIPEA as the base. The pre-activation step ensures the rapid formation of the active ester before its addition to the resin, maximizing coupling efficiency.

-

Prepare Amino Acid Solution: In a separate vessel, dissolve Fmoc-D-Tyr(tBu)-OH (3-4 equivalents relative to resin loading) and HBTU (3.8 equivalents) in a minimal amount of DMF.[24]

-

Activation: Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[24] The solution will typically change color.

-

Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-90 minutes at room temperature.

-

Monitor Reaction Completion: Perform a qualitative test (e.g., Kaiser test or TNBS test) on a small sample of beads. A negative result (e.g., colorless beads for the Kaiser test) indicates the absence of free primary amines and thus a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Challenges and Mitigation Strategies

-

Racemization: While D-amino acids are not subject to racemization at their own α-carbon during activation, the activated species can be basic enough to cause epimerization of the previously coupled residue. The use of additives like HOBt or Oxyma with carbodiimides, or employing onium salt activators, significantly suppresses this side reaction.[21][22]

-

Side-Chain Reactions: The phenolic ring of tyrosine is susceptible to modification by carbocations generated during the final TFA cleavage step (e.g., from the tBu groups).[18] To prevent this, a "scavenger" cocktail, typically containing water and triisopropylsilane (TIS), is used with TFA to trap these reactive species.[26]

-

Aspartimide Formation: In sequences containing Asp-Xxx motifs, the peptide backbone can undergo a base-catalyzed cyclization to form an aspartimide during the piperidine deprotection step. This is a known side reaction in Fmoc SPPS.[25] While not a direct property of Fmoc-D-Tyr(tBu)-OH, it is a critical consideration in any peptide containing it alongside an aspartic acid residue. Using milder deprotection conditions or specific protecting groups on the Asp side chain can mitigate this.

Conclusion

Fmoc-D-Tyr(tBu)-OH is an indispensable reagent for the synthesis of advanced peptides. Its chemical properties are perfectly suited for the robust and versatile Fmoc/tBu orthogonal strategy in SPPS. A thorough understanding of its physicochemical data, the mechanisms of deprotection and coupling, and potential side reactions enables researchers to leverage this building block to its full potential. By following validated protocols and employing appropriate activation and cleavage strategies, scientists can reliably incorporate D-tyrosine to create novel peptide-based therapeutics, research tools, and biomaterials with enhanced stability and function.

References

- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.

- Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH.

- Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube.

- Chem-Impex. (n.d.). Fmoc-O-tert-butyl-D-tyrosine.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- Benchchem. (n.d.). A Comparative Guide to Coupling Reagents for Fmoc-Met-OH in Solid-Phase Peptide Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 12). Innovations in Peptide Synthesis: The Role of Fmoc-D-Tyr(Et)-OH.

- Benchchem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.

- Sigma-Aldrich. (n.d.). Fmoc-D-Tyr(tBu)-OH Novabiochem.

- Benchchem. (n.d.). Application Notes and Protocols: O-Methyl-D-tyrosine in Peptide Synthesis.

- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.

- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.

- AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives.

- Merck. (n.d.). Novabiochem® Coupling reagents.

- Chongqing Chemdad Co., Ltd. (n.d.). Fmoc-D-Tyr(tBu)-OH.

- Chem-Impex. (n.d.). Fmoc-O-tert-butyl-D-tyrosine.

- Advanced ChemTech. (n.d.). Fmoc-D-Tyr(But)-OH – An Fmoc protected tyrosine derivative.

- MedchemExpress.com. (n.d.). Fmoc-D-Tyr(tBu)-OH | Amino Acid Derivative.

- Sigma-Aldrich. (n.d.). Fmoc-D-Tyr(tBu)-OH >= 98.0 HPLC.

- Parchem. (n.d.). Fmoc-d-tyr(tbu)-oh (Cas 118488-18-9).

- Cayman Chemical. (n.d.). Fmoc-Tyr(tBu)-OH (CAS 71989-38-3).

- Aapptec Peptides. (n.d.). Fmoc-D-Tyr(tBu)-OH [118488-18-9].

- AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- Hernandez, H. G. (2005). Design and synthesis of tyrosine phosphate peptide and peptidomimetic prodrugs. Purdue University.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- Google Patents. (n.d.). Process for the solid phase synthesis of peptides which contain sulfated tyrosine.

- Yao, Z. J., et al. (2004). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PMC - NIH.

- Kim, H. J., & Lee, M. (2018). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Science.

- Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis.

- Benchchem. (n.d.). Stability and Storage of Fmoc-Tyr(tBu)-OH: A Technical Guide.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- PubChem. (n.d.). (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid.

- Perich, J. W., et al. (1994). Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates. International Journal of Peptide and Protein Research, 43(1), 39-46.

- MedChemExpress. (n.d.). Fmoc-Tyr(tBu)-OH | Amino Acid Derivative.

- Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

- ChemicalBook. (n.d.). Fmoc-D-Tyr(tBu)-OH | 118488-18-9.

- Bachem Products. (n.d.). Fmoc-D-Tyr(Et)-OH.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. biosynth.com [biosynth.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid | C28H29NO5 | CID 12968135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Fmoc- D -Tyr(tBu)-OH = 98.0 HPLC 118488-18-9 [sigmaaldrich.com]

- 11. peptide.com [peptide.com]

- 12. Fmoc-D-Tyr(tBu)-OH | 118488-18-9 [amp.chemicalbook.com]

- 13. parchem.com [parchem.com]

- 14. Fmoc-D-Tyr(tBu)-OH Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. caymanchem.com [caymanchem.com]

- 17. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 18. luxembourg-bio.com [luxembourg-bio.com]

- 19. total-synthesis.com [total-synthesis.com]

- 20. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. peptide.com [peptide.com]

- 22. peptide.com [peptide.com]

- 23. merckmillipore.com [merckmillipore.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. chempep.com [chempep.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Fmoc-D-tyrosine: Synthesis, Application, and Analysis

This guide provides an in-depth exploration of Fmoc-D-tyrosine, a critical building block in modern peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying chemical principles and strategic considerations for its successful application. We will delve into its synthesis, its pivotal role in solid-phase peptide synthesis (SPPS), and the analytical techniques required for the characterization of the final peptide products.

Introduction to Fmoc-D-tyrosine and its Significance

The incorporation of unnatural amino acids, particularly D-isomers, into peptide sequences is a powerful strategy in medicinal chemistry. D-amino acids can significantly enhance the proteolytic stability of peptide-based therapeutics, prolonging their in-vivo half-life. Furthermore, the introduction of a D-isomer can modulate the peptide's conformation, leading to improved receptor binding affinity and selectivity.

Fmoc-D-tyrosine, an N-α-9-fluorenylmethyloxycarbonyl (Fmoc) protected form of D-tyrosine, is a cornerstone of this approach. The Fmoc group is a base-labile protecting group that allows for an orthogonal strategy in solid-phase peptide synthesis (SPPS), where acid-labile groups are used for side-chain protection. This orthogonality is fundamental to modern peptide synthesis, enabling the assembly of complex peptide sequences with high fidelity.

The phenolic hydroxyl group of the tyrosine side chain is nucleophilic and, if left unprotected, can lead to undesirable side reactions during the peptide coupling steps, such as O-acylation.[1] This results in difficult-to-separate impurities and a lower yield of the target peptide.[1] To circumvent this, the hydroxyl group is typically protected with an acid-labile group, most commonly the tert-butyl (tBu) ether. This guide will primarily focus on the application of Fmoc-D-Tyr(tBu)-OH, the most prevalent form used in SPPS.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Fmoc-D-tyrosine and its protected derivatives is essential for its proper handling, storage, and application in synthesis.

| Property | Fmoc-D-tyrosine | Fmoc-D-Tyr(tBu)-OH |

| Synonyms | N-α-Fmoc-D-tyrosine | N-α-Fmoc-O-tert-butyl-D-tyrosine |

| CAS Number | 112883-29-1[2] | 118488-18-9[3] |

| Molecular Formula | C₂₄H₂₁NO₅[2] | C₂₈H₂₉NO₅[3] |

| Molecular Weight | 403.43 g/mol [2] | 459.53 g/mol [3] |

| Appearance | White powder[4] | White to off-white solid[5] |

| Melting Point | Not specified | 145 - 160 °C[4] |

| Optical Rotation | Not specified | [α]₂₀/D = 28.5 ± 2.5° (c=1 in DMF)[4] |

| Storage Temperature | Not specified | 2-8°C[3] |

| Side-Chain Protection | None | tert-Butyl (tBu) |

| Protecting Group Lability | Fmoc: Base-labile (e.g., piperidine) | Fmoc: Base-labile; tBu: Acid-labile (e.g., TFA)[5] |

Synthesis of Fmoc-D-tyrosine

The standard procedure for the N-α-Fmoc protection of an amino acid involves the reaction of the free amino acid with an Fmoc-donating reagent under basic conditions. The most commonly used reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). Fmoc-OSu is often preferred due to its increased stability and lower propensity to cause the formation of oligopeptide byproducts.[2]

Experimental Protocol: Fmoc Protection of D-tyrosine

This protocol describes a general procedure for the synthesis of Fmoc-D-tyrosine.

-

Dissolution: Dissolve D-tyrosine in a suitable aqueous base, such as a 10% solution of sodium carbonate or a saturated sodium bicarbonate solution.

-

Addition of Fmoc Reagent: Slowly add a solution of Fmoc-OSu (typically 1.05 equivalents) dissolved in a water-miscible organic solvent like dioxane or acetone to the stirred amino acid solution.

-

Reaction: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water and wash with a non-polar organic solvent, such as diethyl ether, to remove any unreacted Fmoc-OSu and other non-polar impurities.

-

Carefully acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2. This will protonate the carboxylate group, causing the Fmoc-D-tyrosine product to precipitate out of the solution.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product thoroughly with cold water to remove any inorganic salts.

-

Dry the product under vacuum to yield Fmoc-D-tyrosine as a white solid.

-

-

Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Application in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the most widely used methodology for SPPS.[6] It relies on the orthogonal stability of the temporary N-α-Fmoc group (base-labile) and the permanent side-chain protecting groups (acid-labile).[6]

The SPPS Cycle: A Step-by-Step Workflow

The synthesis of a peptide on a solid support is a cyclical process involving two main steps: N-α-Fmoc deprotection and coupling of the next amino acid.[7]

Caption: The iterative cycle of deprotection and coupling in SPPS.

Detailed Experimental Protocol for SPPS using Fmoc-D-Tyr(tBu)-OH

This protocol outlines the manual incorporation of Fmoc-D-Tyr(tBu)-OH into a peptide sequence on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

-

Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for 30-60 minutes with gentle agitation.[8] Drain the DMF.

-

Initial Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh aliquot of the 20% piperidine solution and agitate for an additional 15 minutes to ensure complete Fmoc removal.[5]

-

Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[5]

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-D-Tyr(tBu)-OH (3-5 equivalents relative to the resin loading), a coupling agent such as HATU (0.95 equivalents relative to the amino acid), and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) in DMF.[9]

-

Allow the mixture to pre-activate for a few minutes before adding it to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative Kaiser test (beads remain colorless) indicates a complete reaction.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

-

Final Washing and Drying: Wash the peptide-resin extensively with DMF, followed by dichloromethane (DCM), and then dry the resin under vacuum.

-

Cleavage and Side-Chain Deprotection:

-

Treat the dry peptide-resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (TIS), and water (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v).[10] This step simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the tBu group from the D-tyrosine residue.[5]

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.[5]

-

Collect the peptide precipitate by centrifugation, decant the ether, and wash the pellet with cold ether multiple times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The Chemistry Behind the Steps: A Mechanistic Insight

Fmoc Deprotection: The removal of the Fmoc group is a base-catalyzed β-elimination reaction. Piperidine, a secondary amine, abstracts the acidic proton on the C9 carbon of the fluorene ring.[11] This generates a carbanion intermediate which rapidly eliminates to form dibenzofulvene (DBF) and a carbamate anion, which in turn decarboxylates to release the free N-terminal amine of the peptide.[2] The excess piperidine acts as a scavenger for the electrophilic DBF, forming a stable adduct and preventing it from reacting with the newly liberated amine.[11]

Caption: Mechanism of Fmoc deprotection by piperidine.

Peptide Coupling: The formation of the peptide bond requires the activation of the carboxylic acid of the incoming amino acid to make it more susceptible to nucleophilic attack by the N-terminal amine of the peptide-resin. Uronium/aminium salt-based coupling reagents like HBTU and HATU are highly efficient for this purpose.[3] In the presence of a base such as DIPEA, the carboxylic acid is deprotonated, and it then reacts with the coupling reagent to form a highly reactive OBt or OAt active ester.[3] This active ester is then readily attacked by the free amine on the peptide-resin, forming the desired peptide bond.[3] HATU is generally considered more reactive than HBTU and is particularly effective for sterically hindered couplings.[12]

Troubleshooting Common Problems in SPPS with D-Tyrosine

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling | - Steric hindrance from the D-tyrosine or adjacent amino acids.[13]- Peptide aggregation on the resin.[14]- Insufficient reagent concentration or reaction time.[13] | - Use a more powerful coupling reagent like HATU.[12]- Perform a "double coupling" by repeating the coupling step with fresh reagents.[9]- Increase the reaction time and/or the concentration of the amino acid and coupling reagents.[9]- If aggregation is suspected, consider using a different solvent like N-methyl-2-pyrrolidone (NMP) or incorporating chaotropic salts. |

| Side Reactions during Cleavage | - The tert-butyl cation formed during the deprotection of the tBu group can re-attach to electron-rich side chains like tryptophan or methionine. | - Use an effective scavenger cocktail during cleavage. Triisopropylsilane (TIS) is an excellent scavenger for the tert-butyl cation.[5] |

| Racemization | - Over-activation of the carboxylic acid, especially with certain coupling reagents and bases. | - Use coupling reagents known to suppress racemization, such as those containing HOBt or OxymaPure as additives.[9]- Avoid excessive pre-activation times and high temperatures during the coupling step. |

Analytical Characterization of D-Tyrosine Containing Peptides

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the primary technique for assessing the purity of a synthetic peptide and for its purification.[15] The separation is based on the differential hydrophobicity of the components in the crude peptide mixture.[15]

Typical HPLC Protocol for Peptide Analysis:

-

Column: A C18 stationary phase is most commonly used for peptide analysis.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from a low percentage of B to a higher percentage of B is typically used to elute peptides of varying hydrophobicity. A shallow gradient (e.g., 1% B per minute) often provides the best resolution.[16]

-

Detection: UV absorbance is monitored, typically at 210-220 nm for the peptide backbone and at 280 nm for the aromatic side chain of tyrosine.[17]

-

Chiral Analysis: To confirm the presence of D-tyrosine and assess enantiomeric purity, a chiral HPLC column and method are required.[18]

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the identity of a synthetic peptide by providing an accurate molecular weight. Tandem mass spectrometry (MS/MS) is used to sequence the peptide by fragmenting it and analyzing the resulting fragment ions.

-

Ionization: Electrospray ionization (ESI) is the most common method for generating gas-phase peptide ions.

-

Fragmentation: Collision-induced dissociation (CID) is a widely used fragmentation technique. In CID, peptide ions are fragmented along the peptide backbone, primarily generating b- and y-type fragment ions.[19] The masses of these fragment ions can be used to deduce the amino acid sequence. The presence of D-tyrosine does not significantly alter the fragmentation pattern compared to its L-isomer, but the overall retention time in a chiral LC-MS setup will be different.[20]

Conclusion

Fmoc-D-tyrosine, particularly in its side-chain protected form, Fmoc-D-Tyr(tBu)-OH, is a vital reagent for the synthesis of modified peptides with enhanced therapeutic potential. A comprehensive understanding of its properties, the chemical principles of its application in SPPS, and the appropriate analytical techniques for characterization are paramount for the successful development of novel peptide-based drugs and research tools. By moving beyond rote protocol-following to a deeper appreciation of the underlying chemistry, researchers can effectively troubleshoot challenges and optimize their synthetic strategies to achieve high-purity peptides with desired biological activities.

References

-

Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]

-

ResearchGate. (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... Available at: [Link]

-

Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]

-

Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) fluoride exchange (SuFEx): a new reactivity mode for silicon-fluoride and sulfur-fluoride bonds. Angewandte Chemie International Edition, 53(36), 9430-9448. Available at: [Link]

-

Echeverria, C., & Ganesan, A. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(11), 2947. Available at: [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. Available at: [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. Available at: [Link]

-

The Organic Chemistry Tutor. HBTU, DIPEA Peptide Coupling Mechanism. Available at: [Link]

-

Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

-

ResearchGate. A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine. Available at: [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. Available at: [Link]

-

Kulkarni, S. S., et al. (2017). Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. Analytical Chemistry, 89(9), 5039-5046. Available at: [Link]

-

Peptideweb.com. Synthesis protocols. Available at: [Link]

-

Aapptec Peptides. Coupling Reagents. Available at: [Link]

-

ResearchGate. Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis?. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Available at: [Link]

-

Aguilar, M. I. (Ed.). (2004). HPLC of peptides and proteins: methods and protocols. Humana press. Available at: [Link]

-

Jadaun, G. P. S., et al. (2018). HPLC for Peptides and Proteins: Principles, Methods and Applications. Pharma Times, 50(6), 19-26. Available at: [Link]

-

Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. Available at: [Link]

-

Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Available at: [Link]

-

ResearchGate. The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. Available at: [Link]

-

Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. In Peptide Synthesis and Applications (pp. 139-168). Humana Press. Available at: [Link]

-

Barnes, S. & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. bachem.com [bachem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. biotage.com [biotage.com]

- 14. researchgate.net [researchgate.net]

- 15. renyi.hu [renyi.hu]

- 16. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. research.cbc.osu.edu [research.cbc.osu.edu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Mastering Solubility: A Technical Guide to Fmoc-D-Tyrosine in Organic Solvents

Introduction: The Critical Role of Solubility in Peptide Synthesis

In the landscape of drug discovery and development, solid-phase peptide synthesis (SPPS) stands as a cornerstone technology. Central to the widely adopted Fmoc (9-fluorenylmethoxycarbonyl) SPPS strategy is the precise and efficient coupling of Fmoc-protected amino acids. The solubility of these building blocks in the reaction solvent is not a mere procedural detail; it is a critical parameter that dictates the success of the synthesis.[1] Poor solubility can lead to a cascade of detrimental events, including incomplete coupling reactions, the generation of deletion sequences, and aggregation of the growing peptide chain, all of which compromise the purity and final yield of the target peptide.[1] This guide provides an in-depth technical examination of the solubility of Fmoc-D-tyrosine, a crucial non-canonical amino acid derivative, in common organic solvents. We will explore the physicochemical principles governing its solubility, present available solubility data, and provide robust experimental protocols for its determination, empowering researchers to optimize their peptide synthesis workflows.

Physicochemical Properties of Fmoc-D-Tyrosine

To understand the solubility of Fmoc-D-tyrosine, particularly the commonly used side-chain protected form, Fmoc-D-Tyr(tBu)-OH, it is essential to consider its molecular structure.

-

The Fmoc Group: This large, hydrophobic protecting group is the primary driver of solubility in many organic solvents.[2][] Its aromatic nature facilitates favorable interactions with a range of organic media.

-

The Tyrosine Side Chain: The phenolic hydroxyl group in the tyrosine side chain introduces polarity. In its unprotected form, this group can engage in hydrogen bonding, which can influence solubility. To prevent unwanted side reactions during peptide synthesis, this hydroxyl group is typically protected, most commonly with a tert-butyl (tBu) group.[4][5]

-

The tert-Butyl (tBu) Protecting Group: The bulky and hydrophobic tBu group enhances the overall nonpolar character of the molecule, further promoting solubility in organic solvents.[6]

-

The Carboxylic Acid Group: The presence of the carboxylic acid imparts a degree of polarity and the potential for hydrogen bonding.

The interplay of these structural features results in a molecule with a predominantly hydrophobic character, leading to good solubility in many polar aprotic solvents used in SPPS.

Factors Influencing the Solubility of Fmoc-D-Tyrosine

The solubility of an Fmoc-protected amino acid is a multifactorial property.[6] A thorough understanding of these factors is crucial for troubleshooting and optimizing dissolution.

Solvent System

The choice of solvent is the most critical factor.[1] Polar aprotic solvents are generally the most effective for dissolving Fmoc-amino acids.[7]

-

N,N-Dimethylformamide (DMF): This is the most widely used solvent in SPPS due to its excellent ability to dissolve most Fmoc-amino acids and effectively swell the resin support.[2][] However, DMF can degrade over time to form dimethylamine, which can lead to premature cleavage of the Fmoc group.[8]

-

N-Methyl-2-pyrrolidone (NMP): NMP is another excellent solvent for Fmoc-amino acids and is often used as an alternative to DMF.[1] It has a higher solvating power for some hydrophobic sequences.

-

Dimethyl Sulfoxide (DMSO): DMSO is a very strong polar aprotic solvent that can dissolve many Fmoc-amino acids that are sparingly soluble in other solvents.

-

Dichloromethane (DCM): DCM is a less polar solvent and is generally a poor choice for dissolving Fmoc-amino acids, though it is sometimes used in solvent mixtures or for specific washing steps.[1]

Temperature

Solubility is generally temperature-dependent. For many Fmoc-amino acids, a modest increase in temperature (e.g., to 30-40°C) can significantly improve solubility.[8] However, excessive heating should be avoided to prevent potential degradation of the Fmoc-amino acid.

Purity of Reagents

The purity of both the Fmoc-D-tyrosine and the solvent can impact solubility.

-

Water Content: The presence of even small amounts of water in organic solvents can negatively affect the solubility of hydrophobic Fmoc-amino acids.[8] Therefore, the use of anhydrous, high-purity solvents is highly recommended.

-

Compound Purity: Impurities in the Fmoc-D-tyrosine powder can sometimes act as nucleation points, promoting crystallization and reducing the apparent solubility.[1]

The following diagram illustrates the key factors influencing the solubility of Fmoc-D-tyrosine.

Caption: Key factors influencing Fmoc-D-tyrosine solubility.

Solubility Profile of Fmoc-D-Tyr(tBu)-OH in Common Organic Solvents

| Solvent | Type | Quantitative Solubility | Qualitative Description | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 50 mg/mL (108.81 mM) | Soluble (ultrasonication needed) | [9] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | ~229.77 mg/mL (0.5 M) | Clearly Soluble | [10][11] |

| Dichloromethane (DCM) | Nonpolar | Data not available | Soluble | [10][12] |

| Chloroform | Nonpolar | Data not available | Soluble | [10][12] |

| Ethyl Acetate | Polar Aprotic | Data not available | Soluble | [10][12][13] |

| Acetone | Polar Aprotic | Data not available | Soluble | [10][12] |

| Methanol | Polar Protic | Data not available | Soluble | [13] |

| Water | Polar Protic | Data not available | Slightly Soluble | [10][11] |

Note: The quantitative value for DMF is calculated based on the common practice of preparing 0.5 M solutions, where 1 mmole (459.53 mg) is dissolved in 2 mL of DMF.

Practical Workflow for Solvent Selection and Dissolution

The following workflow provides a systematic approach to selecting an appropriate solvent and preparing a solution of Fmoc-D-tyrosine for SPPS.

Caption: A practical workflow for dissolving Fmoc-D-tyrosine.

Experimental Protocol for Solubility Determination by HPLC

For a precise and quantitative determination of solubility, High-Performance Liquid Chromatography (HPLC) is the method of choice. This protocol provides a robust framework for such an analysis.

Objective: To determine the equilibrium solubility of Fmoc-D-Tyr(tBu)-OH in a selected organic solvent at a specified temperature.

Materials:

-

Fmoc-D-Tyr(tBu)-OH

-

High-purity organic solvent of interest (e.g., DMF, NMP, ACN)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector

-

Reversed-phase HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., HPLC-grade acetonitrile and water with 0.1% TFA)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of a Saturated Solution: a. Add an excess amount of Fmoc-D-Tyr(tBu)-OH to a vial containing a known volume of the solvent. b. Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). c. Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached. d. After equilibration, centrifuge the vial to pellet the undissolved solid.

-

Preparation of Calibration Standards: a. Prepare a stock solution of Fmoc-D-Tyr(tBu)-OH of a known high concentration in the solvent of interest. b. Perform a series of serial dilutions to generate at least five calibration standards of known concentrations that bracket the expected solubility.

-

HPLC Analysis: a. Set up the HPLC system with the C18 column and equilibrate with the mobile phase. Set the UV detector to a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm). b. Carefully withdraw a known volume of the supernatant from the saturated solution and filter it through a 0.22 µm syringe filter. c. Accurately dilute the filtered supernatant with the solvent to a concentration that is expected to fall within the range of the calibration curve. d. Inject the calibration standards, starting with the lowest concentration, to generate a calibration curve by plotting peak area versus concentration. e. Inject the diluted sample of the saturated solution.

-

Calculation of Solubility: a. Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve. b. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of Fmoc-D-Tyr(tBu)-OH in the chosen solvent at the specified temperature.

Conclusion: A Foundation for Rational Peptide Synthesis

The solubility of Fmoc-D-tyrosine is a fundamental parameter that underpins the successful execution of solid-phase peptide synthesis. While polar aprotic solvents like DMF and NMP remain the workhorses for most applications, challenges can arise, particularly with difficult or hydrophobic sequences. A thorough understanding of the factors influencing solubility, from the molecular structure of the amino acid derivative to the properties of the solvent and the experimental conditions, is paramount. The qualitative and quantitative data presented in this guide, coupled with the detailed experimental protocol for solubility determination, provide researchers, scientists, and drug development professionals with the necessary tools to make informed decisions, troubleshoot solubility issues, and ultimately optimize their peptide synthesis protocols for higher purity and yield.

References

-

PubChem. (n.d.). Fmoc-L-Tyr(tBu)-OH. Retrieved January 10, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-Tyr(tBu)-OH: A Key to Efficient Peptide Synthesis. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved January 10, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Fmoc-D-Tyr(tBu)-OH | 118488-18-9 [chemicalbook.com]

- 11. parchem.com [parchem.com]

- 12. Fmoc-D-Tyr(tBu)-OH | 118488-18-9 [amp.chemicalbook.com]

- 13. Fmoc-Tyr(tBu)-OH | 71989-38-3 [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of Fmoc-D-tyrosine

For researchers, scientists, and professionals engaged in peptide synthesis and drug development, the rigorous characterization of raw materials is a foundational pillar of scientific integrity. Fmoc-D-tyrosine, a cornerstone building block in solid-phase peptide synthesis (SPPS), demands thorough analytical scrutiny to ensure its identity, purity, and suitability for downstream applications. This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of Fmoc-D-tyrosine. This document moves beyond a mere listing of data points, offering insights into the causal relationships behind experimental choices and the logic of spectral interpretation, empowering researchers to confidently validate their starting materials.

The Structural Anatomy of Fmoc-D-tyrosine

Fmoc-D-tyrosine is a derivative of the natural amino acid D-tyrosine, where the alpha-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This strategic protection is pivotal in Fmoc-based peptide synthesis, as the Fmoc group is stable under a variety of conditions but can be selectively removed with a mild base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain. The structure incorporates the chiral center of D-tyrosine, the aromatic side chain of tyrosine, and the bulky, chromophoric Fmoc protecting group. Each of these structural motifs imparts a unique signature in the various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Fmoc-D-tyrosine is characterized by a series of distinct signals corresponding to the protons of the D-tyrosine residue and the Fmoc protecting group. The choice of deuterated solvent can influence the chemical shifts, with CDCl₃ and DMSO-d₆ being commonly employed.

Expected Chemical Shifts in ¹H NMR:

| Proton Assignment | Typical Chemical Shift (δ) in CDCl₃ (ppm) | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Notes |

| Fmoc Aromatic Protons | 7.75 - 7.25 | 7.90 - 7.30 | Multiplet (m) | The eight protons of the fluorenyl group give rise to a complex multiplet in the aromatic region. |

| Tyrosine Aromatic Protons | 7.05 - 6.75 | 7.00 - 6.60 | Doublet (d) | The four protons of the tyrosine phenyl ring typically appear as two distinct doublets. |

| NH Proton | 5.30 - 5.10 | 7.50 - 7.30 | Doublet (d) | The amide proton's chemical shift is highly dependent on the solvent and concentration. |

| α-CH Proton | 4.70 - 4.50 | 4.40 - 4.20 | Multiplet (m) | This proton is coupled to both the NH and β-CH₂ protons. |

| Fmoc CH & CH₂ Protons | 4.40 - 4.10 | 4.30 - 4.10 | Multiplet (m) | These are the protons of the CH and CH₂ groups of the fluorenylmethoxycarbonyl moiety. |

| β-CH₂ Protons | 3.20 - 2.90 | 3.10 - 2.80 | Multiplet (m) | The two diastereotopic protons of the β-methylene group are coupled to the α-CH proton. |

| Carboxylic Acid OH | Variable (broad) | ~12.5 (broad) | Singlet (s) | Often not observed in CDCl₃ unless the sample is very concentrated. More readily observed in DMSO-d₆. |

Expert Insights: The dispersion of the aromatic signals for the Fmoc group is a key indicator of its presence. The diastereotopic nature of the β-methylene protons of the tyrosine residue can sometimes lead to a complex multiplet, providing further structural confirmation. The choice of solvent is critical; for instance, the amide and carboxylic acid protons are more readily observed in DMSO-d₆ due to its hydrogen bond accepting properties.[1]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Fmoc-D-tyrosine in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[1][2]

Logical Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis of Fmoc-D-tyrosine.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a single peak for each unique carbon atom in the molecule.

Expected Chemical Shifts in ¹³C NMR:

| Carbon Assignment | Typical Chemical Shift (δ) in CDCl₃ (ppm) | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) |

| Carboxylic Acid C=O | ~175 | ~173 |

| Fmoc C=O | ~156 | ~156 |

| Aromatic Carbons | 155 - 115 | 155 - 120 |

| Fmoc CH & CH₂ | ~67, ~47 | ~66, ~47 |

| α-CH | ~55 | ~56 |

| β-CH₂ | ~37 | ~37 |

Expert Insights: The carbonyl carbons of the carboxylic acid and the Fmoc group are typically found in the downfield region of the spectrum. The large number of aromatic signals from both the Fmoc and tyrosine moieties can sometimes overlap, but their characteristic chemical shift range is a clear indicator of their presence.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR, although a slightly higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Acquisition mode: Proton-decoupled

-

Number of scans: 512-2048 (or more, depending on concentration)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: 0 to 200 ppm

-

-

Processing: Similar to ¹H NMR, apply a Fourier transform, phase, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).[2][3]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid | Strong, Broad |

| ~3300 | N-H stretch | Amide | Medium |

| 3100 - 3000 | C-H stretch | Aromatic | Medium |

| 3000 - 2850 | C-H stretch | Aliphatic | Medium |

| ~1720 | C=O stretch | Carboxylic Acid | Strong |

| ~1690 | C=O stretch | Amide (Fmoc) | Strong |

| 1600 - 1450 | C=C stretch | Aromatic | Medium-Strong |

| ~1500 | N-H bend | Amide | Medium |

| 1250 - 1000 | C-O stretch | Ether & Carboxylic Acid | Strong |

Expert Insights: The broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the carboxylic acid O-H stretch, often overlapping with the N-H stretch. The two distinct, strong carbonyl (C=O) absorptions for the carboxylic acid and the Fmoc-urethane are critical for confirming the structure.[4] The presence of multiple peaks in the aromatic C=C stretching region further corroborates the presence of the two different aromatic ring systems.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid Fmoc-D-tyrosine powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Logical Flow for IR Spectral Interpretation

Caption: A logical approach to interpreting the IR spectrum of Fmoc-D-tyrosine.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound and gaining structural information through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing protected amino acids like Fmoc-D-tyrosine.

Expected Mass Spectrometric Data:

-

Molecular Formula: C₂₈H₂₉NO₅

-

Monoisotopic Mass: 459.2046 g/mol

-

[M+H]⁺ (protonated molecule): m/z 460.2119

-

[M+Na]⁺ (sodium adduct): m/z 482.1938

Key Fragment Ions in ESI-MS/MS:

| m/z | Proposed Fragment | Loss |

| 404.1645 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group |

| 222.0965 | [Fmoc-CH₂]⁺ | Cleavage of the urethane bond |

| 179.0856 | Fluorenyl cation | Further fragmentation of the Fmoc group |

Expert Insights: The observation of the protonated molecular ion [M+H]⁺ is the primary confirmation of the compound's identity. Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, provide valuable structural information. The characteristic loss of the tert-butyl group as isobutylene (56 Da) and the formation of fragments related to the Fmoc group are key diagnostic features.[5]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of Fmoc-D-tyrosine (e.g., 10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[5]

-

Instrumentation: Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source operating in positive ion mode.

-

Acquisition Parameters:

-

Scan Range: m/z 100-1000

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 100-150 °C

-

-

MS/MS Fragmentation: For fragmentation studies, isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with a collision gas (e.g., argon) at varying collision energies.

Fragmentation Pathway of Fmoc-D-tyrosine

Caption: A simplified fragmentation pathway for Fmoc-D-tyrosine in ESI-MS.

Conclusion

The comprehensive spectroscopic characterization of Fmoc-D-tyrosine through NMR, IR, and MS provides a robust and self-validating system for ensuring the quality of this critical raw material in peptide synthesis. Each technique offers a unique and complementary perspective on the molecule's structure. By understanding the principles behind the data acquisition and the logic of spectral interpretation, researchers can confidently verify the identity and purity of their starting materials, thereby upholding the principles of scientific integrity and ensuring the success of their synthetic endeavors.

References

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

- Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Rapid communications in mass spectrometry : RCM, 25(14), 1949–1958.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.

-

PubChem. Fmoc-L-Tyr(tBu)-OH. [Link]

-

Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ. [Link]

-

ACS Publications. Infrared Absorption Spectra of Some Amino Acids and their Complexes. [Link]

-

George Mason University. NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. [Link]

-

Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). [Link]

-

Aapptec Peptides. Fmoc-D-Tyr(tBu)-OH [118488-18-9]. [Link]

Sources

A Technical Guide to the Application of D-Amino Acids in Peptide Chemistry

Abstract

The strategic incorporation of D-amino acids into peptide sequences is a cornerstone of modern peptide chemistry and therapeutic development. While biological systems almost exclusively utilize L-amino acids, the introduction of their D-enantiomers provides a powerful method to overcome the inherent limitations of native peptides, such as poor proteolytic stability and short in vivo half-lives.[1] This guide offers a comprehensive exploration of the core principles, methodologies, and applications of D-amino acid chemistry. We will delve into the mechanistic basis for enhanced stability, the profound effects on peptide conformation and receptor binding, and the detailed protocols required for the synthesis and analysis of these modified peptides. This document serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage the unique stereochemical advantages of D-amino acids to engineer next-generation peptide therapeutics.

Introduction: The Stereochemical Advantage of D-Amino Acids

With the exception of achiral glycine, all proteinogenic amino acids exist as one of two non-superimposable mirror images, or enantiomers: the L-(levorotatory) and D-(dextrorotatory) forms.[1] The translational machinery in higher organisms is highly specific for L-amino acids, making them the exclusive building blocks of ribosomally synthesized proteins and peptides.[2] However, D-amino acids are not entirely absent in nature; they are found in the peptidoglycan cell walls of bacteria and in the venom of organisms like spiders and snails.[1][3]

The fundamental advantage of incorporating D-amino acids into therapeutic peptides lies in their ability to confer remarkable resistance to enzymatic degradation.[1] Endogenous proteases, the enzymes responsible for peptide catabolism, have active sites that are stereospecific, primarily recognizing and cleaving peptide bonds involving L-amino acids.[1][4] By strategically substituting an L-amino acid with its D-counterpart, the peptide backbone becomes sterically hindered and unrecognizable to these proteases, dramatically increasing the peptide's biological half-life.[5][6]

Core Application: Enhancing Proteolytic Stability

A primary hurdle in the development of peptide-based drugs is their rapid clearance from the body due to degradation by proteases.[7] The substitution with D-amino acids is a robust and widely adopted strategy to mitigate this issue.[8]

Mechanism of Proteolytic Shielding

Proteases have exquisitely evolved active sites that recognize specific amino acid sequences and stereochemistry. The introduction of a D-amino acid at or near a protease cleavage site disrupts this recognition. The altered spatial orientation of the D-amino acid's side chain prevents the peptide from docking correctly into the enzyme's active site, thereby rendering the adjacent peptide bonds resistant to hydrolysis.[4] This "steric shielding" effect can be localized to the site of substitution or can confer broader stability to the entire peptide, depending on the number and position of the D-amino acids incorporated.[9][10]

Below is a conceptual diagram illustrating this principle.

Caption: D-amino acid incorporation sterically hinders protease binding, preventing cleavage.

Experimental Workflow: In Vitro Protease Stability Assay

To quantify the stabilizing effect of D-amino acid incorporation, an in vitro stability assay using common proteases or biological fluids like human serum is essential.

Protocol: Peptide Stability Assay in Human Serum [6]

-

Preparation:

-

Prepare a 1 mg/mL stock solution of both the all-L-peptide and the D-amino acid-containing analogue in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).

-

Thaw human serum (pooled from multiple donors to average out variability) and centrifuge to remove any precipitates.

-

-

Incubation:

-

In a microcentrifuge tube, incubate the peptide at a final concentration of 100 µg/mL in 80% human serum at 37°C.

-

At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture. The t=0 sample should be taken immediately after adding the peptide to the serum.

-

-

Sample Quenching & Protein Precipitation:

-

To each aliquot, immediately add an equal volume of a quenching solution, such as 10% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN). This stops the enzymatic reaction and precipitates the serum proteins.[6]

-

Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

-

Analysis:

-

Carefully transfer the supernatant, which contains the remaining peptide, to an HPLC vial.

-

Analyze the samples using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system. The amount of remaining peptide is quantified by integrating the area of the corresponding peak in the chromatogram.

-

-

Data Interpretation:

-

Plot the percentage of intact peptide remaining versus time.

-

Calculate the half-life (t½) of each peptide under these conditions. A significant increase in the half-life of the D-amino acid analogue compared to the all-L version validates the stabilizing effect.

-

Quantitative Data Summary

The impact of D-amino acid substitution on stability is often dramatic. Studies have shown that strategic placement can increase peptide half-life by orders of magnitude.

| Peptide Type | Modification | Half-Life in Serum (t½) | Fold Increase | Reference(s) |

| L-Peptide | None (Native Sequence) | Minutes to < 1 hour | 1x | [5][7] |

| D-Substituted Peptide | Single D-amino acid substitution | Several hours | 10-50x | [9][11] |

| All-D-Peptide | All L-amino acids replaced with D | > 24 hours | >100x | [5][12] |

Note: The exact fold increase is highly dependent on the peptide sequence and the position of the D-amino acid substitution.

Application: Modulating Peptide Conformation and Bioactivity

Beyond enhancing stability, the introduction of a D-amino acid can profoundly influence a peptide's three-dimensional structure, which is critical for its interaction with biological targets like receptors.[6][13]

Impact on Secondary Structure

The stereochemistry of an amino acid residue dictates the permissible dihedral angles (φ, ψ) of the peptide backbone, which in turn determines the local secondary structure.

-

α-Helices: A D-amino acid within a right-handed α-helix is energetically unfavorable and can act as a "helix breaker".[2] However, in some contexts, a D-residue can be accommodated with only a minor local disruption.[14]

-

β-Turns: D-amino acids are powerful inducers of specific β-turn conformations (e.g., Type I' and Type II' turns), which are crucial for the folding and activity of many bioactive peptides.[15] This property is often exploited to constrain a peptide into a bioactive conformation, potentially increasing its receptor binding affinity.

-

β-Sheets: The effect on β-sheets is context-dependent. A single L-to-D substitution within a β-sheet can be highly destabilizing and may even cause the protein to unfold.[2][16]

Caption: D-amino acid substitution can disrupt stable L-structures or induce new turns.

Tuning Receptor Binding and Activity

By altering the peptide's conformation, D-amino acids can fine-tune its biological activity. This can lead to:

-

Increased Affinity: Constraining a peptide into its "bioactive conformation" via a D-amino acid-induced turn can lead to higher receptor binding affinity and potency.[13]

-

Altered Specificity: The conformational change might favor binding to a different receptor subtype, altering the peptide's pharmacological profile.

-

Agonist-to-Antagonist Switching: In some cases, the subtle change in the orientation of key side chains resulting from a D-amino acid substitution can convert a receptor agonist into an antagonist.

A notable example is the synthetic somatostatin analogue, octreotide, which contains two D-amino acids (D-Phe and D-Trp). These substitutions not only confer high resistance to proteolysis but also lock the peptide into a conformation with high affinity for specific somatostatin receptor subtypes, making it a successful therapeutic agent.[11]

Synthetic Methodologies: Incorporating D-Amino Acids

The chemical synthesis of peptides provides complete control over the sequence, allowing for the straightforward incorporation of non-canonical amino acids like D-isomers.[17] Solid-Phase Peptide Synthesis (SPPS) is the most common method used.[7][17]

Protocol: Manual Solid-Phase Peptide Synthesis (Fmoc Chemistry)

This protocol outlines the basic steps for incorporating a D-amino acid into a peptide sequence using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

Fmoc-protected L- and D-amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water[6]

Workflow:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and shake for 5-10 minutes.

-

Drain and repeat the piperidine treatment once more. This exposes the free amine on the resin.

-

-

Washing: Thoroughly wash the resin with DMF (3-5 times) to remove all residual piperidine.

-

Amino Acid Coupling:

-

In a separate tube, pre-activate the first Fmoc-amino acid (L- or D-isomer) by dissolving it with HBTU and DIPEA in DMF for a few minutes.

-

Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence, using the desired Fmoc-D-amino acid at the appropriate position.

-

Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and shake for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]

-

Purification: Precipitate the cleaved peptide in cold diethyl ether, and purify it using RP-HPLC. Confirm the identity and purity via mass spectrometry.

Caption: A typical cycle for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Conclusion and Future Directions

The use of D-amino acids is a validated and indispensable tool in peptide chemistry and drug development. It provides a direct and effective solution to the critical problem of proteolytic instability, a major bottleneck for peptide therapeutics.[5][18] Furthermore, the profound influence of D-amino acids on peptide conformation offers a sophisticated method for modulating biological activity, enabling the rational design of potent and selective ligands.

While the benefits are clear, challenges remain, including the potential for immunogenicity with some D-peptide sequences and the higher cost of D-amino acid building blocks. Future research will likely focus on developing more sophisticated computational models to predict the conformational and biological outcomes of D-amino acid substitutions, further refining the design process. The continued exploration of D-amino acids in novel applications, such as peptide hydrogels for drug delivery and biomaterials, promises to expand their impact across the biomedical landscape.[13]

References

-

Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. PubMed. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of D-Amino Acids in Peptide Therapeutics: Featuring Fmoc-D-Asp-OH. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

-

Melchionna, M., Styan, K. E., & Marchesan, S. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. Available at: [Link]

-

Yang, C., & Xu, B. (2014). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. RSC Publishing. Available at: [Link]

-

CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. CD Formulation. Available at: [Link]

-

Gellman, S. H. (2025). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. National Institutes of Health. Available at: [Link]

-

LifeTein. (2024). Should My Peptides Have D-Amino Acids?. LifeTein. Available at: [Link]

-

O'Dell, J. P. (2014). Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality. PubMed Central. Available at: [Link]

-

Wang, C., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Oxford Academic. Available at: [Link]

-

LifeTein. (2012). D-amino acid peptides to resist common proteases. LifeTein. Available at: [Link]

-

Ayoub, A. W., et al. (2021). Strategies for Improving Peptide Stability and Delivery. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Methods for avoiding proteolytic degradation. a Octreotide contains two... ResearchGate. Available at: [Link]

-

Gellman, S. H. (2025). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem. Available at: [Link]

-

LifeTein. (n.d.). D-amino acid peptides synthesis. LifeTein. Available at: [Link]

-

ResearchGate. (n.d.). Examples of peptide helices containing D -amino acids incorporated in... ResearchGate. Available at: [Link]

-

Taylor & Francis. (n.d.). D-amino acids – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Abdulbagi, M., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. MDPI. Available at: [Link]

-

Cringoli, M. C., & Marchesan, S. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. Royal Society of Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). D-peptide. Wikipedia. Available at: [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Wikipedia. Available at: [Link]

-

Mahalakshmi, R., & Balaram, P. (2006). The use of D-amino acids in peptide design. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lifetein.com [lifetein.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 18. lifetein.com [lifetein.com]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group